molecular formula C13H11ClN4O2 B2528397 N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide CAS No. 920396-26-5

N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No. B2528397
CAS RN: 920396-26-5
M. Wt: 290.71
InChI Key: FAICDGTWTIWXDQ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide is a compound that features a central ethanediamide moiety substituted with pyridine and chloropyridine rings. This structure is related to the compounds studied in the provided papers, which focus on the molecular structure and conformational preferences of similar compounds with pyridine substituents and amide linkages.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as the chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) discussed in paper , exhibits a tetragonal space group with specific bond lengths between the palladium atom and the nitrogen atoms of the pyridine and amide groups. The ligand in this compound acts as an N3-tridentate, coordinating to the metal atom via two pyridine and one deprotonated amide nitrogen atoms. The molecular geometry is retained in solution, indicating a rigid structure.

Chemical Reactions Analysis

The chemical reactivity of N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide would be influenced by the presence of the amide and pyridine functional groups. The amide linkage could participate in coordination chemistry, as seen in the palladium complex , while the chloropyridine moiety could undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide can be inferred from the properties of similar compounds. The planar conformation of the isomeric N,N′-bis(pyridin-n-ylmethyl)ethanedithioamides suggests that the compound may also exhibit a planar or near-planar conformation around the central ethane moiety. Intramolecular hydrogen bonding and conjugative interactions would influence the bond character and electronic distribution within the molecule, affecting its chemical reactivity and physical properties such as solubility and melting point.

Scientific Research Applications

Photo-induced Oxidation Studies

N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide derivatives have been studied for their photochemical properties, particularly in the context of photo-induced oxidation processes. In one study, complexes derived from similar ligands showed enhanced rates of electron transfer to oxygen under UV or visible irradiation, leading to the generation of superoxide radical anions and the complexes in their oxidized state. This property is significant for understanding the oxidative stress and DNA cleavage activity under light exposure, providing a basis for designing photoactive materials and drugs (Draksharapu et al., 2012).

Coordination Chemistry and Material Synthesis

Research has demonstrated the versatility of N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide derivatives in coordination chemistry, leading to the synthesis of novel complexes. These compounds have been used to synthesize mononuclear Mn(II) complexes with distinct configurations and properties, exploring their electron paramagnetic resonance (EPR) characteristics and theoretical insights into the coordination behavior and ligand field effects (Hureau et al., 2008).

Schiff Base Complexes and Corrosion Inhibition

Derivatives of the compound have been utilized in the targeted synthesis of cadmium(II) Schiff base complexes, demonstrating applications in corrosion inhibition on mild steel. This research bridges coordination chemistry with materials science, showing how complexation with cadmium can enhance the protective properties of steel surfaces against corrosive agents, potentially offering new avenues for the development of anti-corrosive coatings (Das et al., 2017).

DNA Binding and Nuclease Activity

Cu(II) complexes derived from N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide and similar ligands have been synthesized and characterized for their DNA binding propensity and nuclease activity. These studies highlight the potential of such complexes in biomedical research, particularly in understanding the mechanisms of DNA interaction and cleavage, which could inform the development of therapeutic agents (Kumar et al., 2012).

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c14-10-3-4-11(16-8-10)18-13(20)12(19)17-7-9-2-1-5-15-6-9/h1-6,8H,7H2,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAICDGTWTIWXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide

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